![molecular formula C13H17NO3 B7570664 2-Methyl-5-(2-methylbutanoylamino)benzoic acid](/img/structure/B7570664.png)
2-Methyl-5-(2-methylbutanoylamino)benzoic acid
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Overview
Description
2-Methyl-5-(2-methylbutanoylamino)benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of mild to moderate pain and inflammation. It belongs to the anthranilic acid derivatives class of NSAIDs and is structurally related to the drug aspirin. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Mechanism of Action
Mefenamic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the production of prostaglandins, 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid reduces pain and inflammation.
Biochemical and physiological effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease the levels of inflammatory cytokines. In addition, 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Mefenamic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the role of these enzymes in various physiological processes. In addition, 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid is relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also some limitations to the use of 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid in laboratory experiments. It has been shown to have some toxic effects on certain cell types, and its effects may be influenced by other factors such as pH and temperature.
Future Directions
There are several potential future directions for research on 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid. One area of interest is the development of new formulations of 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid that may improve its efficacy and reduce its side effects. Another area of interest is the investigation of 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid's potential use in the treatment of cancer, as it has been shown to have antitumor effects in vitro. Finally, further research is needed to better understand the mechanisms underlying 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid's anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar properties.
Synthesis Methods
The synthesis of 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid involves the reaction of 2,3-dimethylphenol with phosgene to form 2,3-dimethylphenyl chloroformate. This intermediate is then reacted with anthranilic acid in the presence of a base such as sodium hydroxide to form 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid.
Scientific Research Applications
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including menstrual cramps, headaches, dental pain, and musculoskeletal pain. In addition, 2-Methyl-5-(2-methylbutanoylamino)benzoic acid acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
2-methyl-5-(2-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8(2)12(15)14-10-6-5-9(3)11(7-10)13(16)17/h5-8H,4H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYOOOKKABFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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